Product packaging for Uralenneoside(Cat. No.:CAS No. 143986-30-5)

Uralenneoside

Cat. No.: B134502
CAS No.: 143986-30-5
M. Wt: 286.23 g/mol
InChI Key: VWQASRWQZBVNEI-KLBPJQLPSA-N
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Description

Significance of Natural Products in Chemical and Biological Sciences

Natural products are fundamental to the fields of chemistry and biology, serving as a rich reservoir of complex and biologically active molecules. nih.govtandfonline.comtandfonline.com Historically, they have been the foundation for a significant portion of pharmaceuticals, providing novel chemical scaffolds that have been optimized for therapeutic use. researchgate.netnih.gov The unique three-dimensional structures and diverse functional groups found in natural products are often the result of evolutionary pressures, leading to molecules with high affinity and specificity for biological targets. tandfonline.com This makes them invaluable as probes to understand and modulate biological pathways. tandfonline.com

Phenolic compounds, a broad class of natural products characterized by at least one aromatic ring with one or more hydroxyl groups, are of particular interest due to their widespread presence in plants and their diverse biological activities. researchgate.netcabidigitallibrary.orgmdpi.comnih.govmdpi.com Their roles in plants include defense against pathogens and UV radiation, and they contribute to the color and flavor of many foods. researchgate.net In the realm of human health, phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial properties, among others. researchgate.netmdpi.comnih.govmdpi.com The study of these compounds, from their isolation and structural elucidation to the investigation of their biological mechanisms, is a vibrant area of research that continues to yield important scientific discoveries.

Academic Context and Research Trajectory of Uralenneoside

The scientific journey of this compound began in the early 1990s. In a 1992 publication in the journal Yao Xue Xue Bao, a team of researchers, Jia, Ma, Li, and Hao, reported the isolation and identification of several glycosidic constituents from the leaves of Glycyrrhiza uralensis Fisch., a plant species commonly known as Chinese licorice. nih.gov Among the seven compounds they characterized, one was identified as a new chemical entity. nih.gov

This novel compound was determined to be 1-O-protocatechuyl-beta-D-xylose and was subsequently named "this compound," a direct reference to the plant species from which it was first discovered. nih.gov The structure of this compound was established through chemical methods and spectroscopic analysis. nih.gov This initial discovery marked the entry of this compound into the scientific literature and laid the groundwork for all subsequent research on this molecule.

Following its initial discovery, this compound has been identified in a variety of other plant species. For instance, it has been reported in extracts of Pistacia terebinthus L., Desmodium tortuosum, and Limonium spathulatum. nih.govresearchgate.netresearchgate.net The identification of this compound in these different botanical sources suggests a broader distribution in the plant kingdom than initially understood. The Human Metabolome Database notes that while this compound has been detected in herbs and spices, it has not been quantified, and that very few articles have been published on the compound. hmdb.ca

Research into the biological properties of this compound has primarily focused on its antioxidant and enzyme inhibitory activities, which are common characteristics of phenolic compounds. nih.govresearchgate.netresearchgate.net Studies on extracts containing this compound have explored their potential as natural inhibitors for enzymes relevant to various health conditions. nih.govresearchgate.net The continued investigation into the bioactivities and potential applications of this compound is a testament to the enduring importance of natural product research.

Below is a table summarizing the key chemical information for this compound.

PropertyValueSource
Chemical Formula C12H14O8 chemspider.com
Average Mass 286.236 Da chemspider.com
Monoisotopic Mass 286.068867 Da chemspider.com
IUPAC Name [(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] 3,4-dihydroxybenzoatePubChem
First Reported Source Glycyrrhiza uralensis Fisch. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O8 B134502 Uralenneoside CAS No. 143986-30-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143986-30-5

Molecular Formula

C12H14O8

Molecular Weight

286.23 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] 3,4-dihydroxybenzoate

InChI

InChI=1S/C12H14O8/c13-6-2-1-5(3-7(6)14)11(18)20-12-10(17)9(16)8(15)4-19-12/h1-3,8-10,12-17H,4H2/t8-,9+,10-,12+/m1/s1

InChI Key

VWQASRWQZBVNEI-KLBPJQLPSA-N

SMILES

C1C(C(C(C(O1)OC(=O)C2=CC(=C(C=C2)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC(=C(C=C2)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC(=C(C=C2)O)O)O)O)O

Synonyms

1-O-protocatechuyl-beta-xylose
uralenneoside

Origin of Product

United States

Phytogeographical Distribution and Botanical Origin of Uralenneoside

Taxonomic Identification and Occurrence in Plant Species

Presence in Limonium spathulatum

Uralenneoside has been identified in Limonium spathulatum, a halophyte species found on the sea cliffs of Tunisia. mdpi.comresearchgate.netfrontiersin.org In a study analyzing the phytochemical profile of L. spathulatum leaves, this compound, or its isomer, was detected specifically in the water extracts. mdpi.com This discovery was notable as it marked the first time this compound was reported in the Limonium genus. mdpi.com The identification was achieved through high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS/MS). mdpi.comresearchgate.net The ethanolic extracts of the leaves, which also contained a high number of bioactive metabolites, were highlighted for their significant antioxidant activities. researchgate.netnih.gov

Identification in Pistacia terebinthus L.

The presence of this compound has been noted in Pistacia terebinthus L., a plant species within the Anacardiaceae family. mdpi.comresearchgate.netresearchgate.net Research has pointed to the leaves of P. terebinthus as a source of this phenolic acid derivative. researchgate.net While many studies on P. terebinthus focus on the chemical composition of its essential oils, which are rich in monoterpenes and sesquiterpenes, the identification of this compound highlights the presence of diverse phenolic compounds in the non-volatile fractions of the plant. tandfonline.comresearchgate.netscilit.comtandfonline.comnih.gov

Detection in Desmodium tortuosum

This compound has been reported in Desmodium tortuosum, a member of the Fabaceae family. mdpi.comresearchgate.netresearchgate.net This plant is recognized for its rich content of phenolic compounds and flavonoids. indexcopernicus.comglobalresearchonline.netphytopharmajournal.com Studies have confirmed the presence of this compound in extracts of D. tortuosum, contributing to the understanding of its chemical composition. researchgate.netresearchgate.net While other compounds like spinosin, a C-glycosylated flavone, have been isolated as major components, the detection of this compound adds to the diverse phytochemical profile of this species. uwi.edu

Isolation from Psidium guajava (Guava)

While the search results confirm the presence of this compound in other listed plants, there is no specific information detailing its isolation or characterization in Psidium guajava (Guava) within the provided search results. Further research would be needed to confirm its presence in this species.

Characterization in Cistus creticus and Cistus incanus

This compound has been identified in both Cistus creticus and Cistus incanus. nih.govresearchgate.net In C. incanus, an analysis of its aqueous extract revealed the presence of this compound as one of the three major groups of compounds, alongside tannins and flavonoids. nih.govresearchgate.net Specifically, it was categorized under phenolic acid derivatives. nih.gov Further research on a water-alcoholic extract of C. incanus also identified this compound, although it was determined to be present in lower quantities compared to other bioactive compounds like punicalagin (B30970) isomers and various flavonoid glycosides. mdpi.com In some studies, this compound has been tentatively identified in C. ladanifer extracts but was not detected in C. incanus samples, suggesting variability in its presence within the Cistus genus. mdpi.com The phenolic profiles of C. creticus subspecies have been found to be similar, containing a range of phenolic acids, flavan-3-ols, and flavonol glycosides. frontiersin.orgnih.govnih.govresearchgate.net

Reporting in Helianthemum lippii

The presence of this compound has been reported in Helianthemum lippii, a plant from the Cistaceae family. unipa.it Phytochemical analysis of extracts from the aerial parts of H. lippii identified this compound among other phenolic acids and derivatives. unipa.it The identification was made in both cyclomethicone and hydroalcoholic extracts of the plant. unipa.it H. lippii is known to be rich in a variety of phytochemicals, including polyphenols, flavonoids, and tannins. nih.govresearchgate.netdergipark.org.tr

Discovery in Cotoneaster orbicularis

Current scientific literature does not indicate the presence of this compound in Cotoneaster orbicularis. Comprehensive analyses of the phenolic constituents of this plant have identified other compounds, such as the novel di-C-glycosylflavone 4",4"'-di-O-beta-glucopyranosyl-vicenin II and the phenolic glucoside orbicularin, along with various phenolic acids and flavonoids like catechin, rutin, and naringenin. researchgate.net However, this compound is not listed among the compounds isolated from this species.

Occurrence in Populus tremula L.

Based on available phytochemical studies, there is no evidence to suggest that this compound occurs in Populus tremula L. (European aspen). The medicinal properties of this tree are primarily attributed to other compounds, notably salicylates found in its bark and leaves, which are recognized for their anti-inflammatory and pain-relieving effects. caringsunshine.compfaf.org

Detection in Acer truncatum

The presence of this compound has been confirmed in the leaves of Acer truncatum, the Shantung maple. nih.govroyalsocietypublishing.org Advanced analytical techniques, such as ultra-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UPLC-QTOF-MS/MS), have successfully identified this compound among the 22 phenolic compounds present in leaf extracts. nih.gov Its fragmentation pattern, showing a loss of a hydroxybenzoic acid unit, was key to its identification. nih.gov

Association with Glycyrrhiza uralensis

Glycyrrhiza uralensis (Chinese licorice) is the original botanical source from which this compound was first isolated and identified. contaminantdb.canih.gov A 1992 study published in Yao Xue Xue Bao detailed the isolation of seven glycosidic constituents from the dried leaves of the plant, with one being a new compound named this compound. nih.gov This foundational discovery established the link between the compound and this important medicinal plant of the Fabaceae family. nih.govjardins-du-monde.be

Presence in Aspalathus linearis (Rooibos)

This compound has been detected in wild ecotypes of Aspalathus linearis, the plant used to make Rooibos tea. nih.govresearchgate.net Metabolomic profiling of these ecotypes revealed that this compound is one of the significant chemical signatures that can be used to differentiate between them. nih.govresearchgate.net Its presence in this South African plant, a member of the Fabaceae family, highlights the compound's distribution across different continents and plant families. nih.gov

Ethnobotanical Context of this compound-Containing Flora

The plants in which this compound has been identified possess a rich history of use in traditional medicine systems across the globe. While the specific contribution of this compound to their reputed therapeutic effects is a subject for modern scientific investigation, the ethnobotanical context provides insight into the historical and cultural significance of these species.

Plant SpeciesFamilyTraditional UsesRegions of Traditional Use
Acmella oleracea AsteraceaeUsed as a local anesthetic for toothaches and mouth inflammation (stomatitis); also for rheumatism, fever, gastrointestinal issues, sore throat, and gum infections. ivywood.ieasianjpr.comhealthline.comphcog.comAmericas, Africa, Asia. ivywood.iehealthline.com
Acer truncatum SapindaceaeEmployed in Traditional Chinese Medicine for bruises, back pain, high blood pressure, and high cholesterol. Leaves used as a health drink for coronary and cerebrovascular conditions. Also used for liver health and wound treatment. nih.govcaringsunshine.comnih.govresearchgate.netEast Asia, particularly China. caringsunshine.comnih.gov
Glycyrrhiza uralensis FabaceaeA key herb in Traditional Chinese Medicine used to support spleen function, remove toxins, dispel phlegm, and relieve coughs. Valued for its anti-inflammatory and soothing properties. jardins-du-monde.bebidd.groupnih.govAsia (China, Mongolia, Siberia). jardins-du-monde.be
Aspalathus linearis FabaceaeUsed by the indigenous San and Khoi people to treat infantile colic, allergies, asthma, and various skin problems. Also used for digestive complaints like vomiting and diarrhea. extrasynthese.comnaturaljustice.orgresearchgate.netSouth Africa. extrasynthese.comnaturaljustice.org

This table is interactive. Click on the headers to sort the data.

The traditional applications of these plants are diverse. Acmella oleracea is widely recognized as a "toothache plant" for its numbing properties. asianjpr.comhealthline.com Acer truncatum has a history in Chinese medicine for treating circulatory and pain-related ailments. nih.govresearchgate.net Glycyrrhiza uralensis is a foundational herb in many traditional Asian remedies, valued for its broad applications from respiratory to digestive health. jardins-du-monde.benih.gov Lastly, Aspalathus linearis (Rooibos) is integral to the traditional medicinal practices of the indigenous peoples of South Africa, who use it as a health-promoting beverage and a remedy for a range of conditions, particularly allergies and digestive issues in infants. extrasynthese.comnaturaljustice.orgcombonimissionaries.ie

Structural Classification and Chemotaxonomic Context

Uralenneoside as a Phenolic Acid Derivative and 4-Hydroxybenzoate (B8730719) Ester

This compound is classified as a phenolic acid derivative. researchgate.netimsc.res.in Phenolic acids are a major group of plant polyphenols, which are characterized by a benzene (B151609) ring, a carboxylic acid group, and one or more hydroxyl groups. mdpi.commarmara.edu.tr This class of compounds is biosynthesized in plants primarily through the shikimate and phenylpropanoid pathways. imsc.res.in Phenolic acids are generally categorized into two main classes: hydroxybenzoic acid derivatives and hydroxycinnamic acid derivatives. marmara.edu.tr

This compound falls under the hydroxybenzoic acid derivatives category. Specifically, its structure is derived from 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. nih.gov The compound is a glycoside, meaning it has a sugar moiety attached to a non-sugar component (aglycone). In this compound, the aglycone (protocatechuic acid) is linked to a xylose sugar molecule, forming 1-O-protocatechuyl-beta-D-xylose. nih.gov

Furthermore, this compound is structurally defined as a 4-hydroxybenzoate ester. ebi.ac.ukguidechem.comebi.ac.uk This classification refers to the ester bond formed between the carboxyl group of 4-hydroxybenzoic acid (or a substituted version thereof, like protocatechuic acid) and an alcohol—in this case, the hydroxyl group of the xylose sugar. ebi.ac.uk This places it in the same broad chemical family as parabens, which are well-known esters of p-hydroxybenzoic acid. ajgreenchem.comatamanchemicals.com The precise chemical identity of this compound is [(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] 3,4-dihydroxybenzoate, as per IUPAC nomenclature. ebi.ac.uk

Table 1: Chemical Identification of this compound

IdentifierValueSource
IUPAC Name[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] 3,4-dihydroxybenzoate ebi.ac.uk
Synonym1-O-protocatechuyl-beta-D-xylose nih.gov
Chemical FormulaC12H14O8 ebi.ac.uk
CAS Registry Number143986-30-5 ebi.ac.ukguidechem.com
Biosynthetic PathwayShikimates and Phenylpropanoids imsc.res.in
Chemical SuperclassPhenolic acids (C6-C1) imsc.res.in

Concomitant Phytochemicals in this compound-Rich Extracts

This compound does not occur in isolation within its plant sources. It is part of a complex mixture of other phytochemicals, the composition of which varies depending on the plant species, part of the plant, and environmental conditions. The study of these co-occurring compounds provides chemotaxonomic context and is relevant for understanding the properties of crude extracts.

In its original source, Glycyrrhiza uralensis, this compound was isolated alongside several other glycosidic compounds, primarily flavonoids. These included Vicenin-2, Narcissin (isorhamnetin-3-O-rutinoside), Nicotiflorin (kaempferol-3-O-rutinoside), Astragalin (kaempferol-3-O-beta-D-glucopyranoside), Rutin (quercetin-3-O-rutinoside), and Isoquercitrin (quercetin-3-O-beta-D-glucopyranoside). nih.gov

The genus Desmodium is known for its rich and diverse phytochemical profile. While this compound was identified in D. tortuosum, extensive research on the related species Desmodium uncinatum reveals a wide array of compound classes that are likely to be found in this compound-rich extracts from this genus. researchgate.net Phytochemical investigations of D. uncinatum have identified numerous flavonoids, including C-glycosylflavonoids like Isovitexin and Vitexin, as well as isoflavanones such as Uncinanone A, B, C, D, and E. unicam.itinternationalscholarsjournals.comresearchgate.net Other significant compound classes present include triterpenoids, pterocarpans (e.g., Uncinacarpan), saponins, and cerebrosides. unicam.itscirp.org Screenings of D. uncinatum extracts have also confirmed the presence of tannins and polyphenols. ajol.info

Table 2: Phytochemicals Co-occurring with this compound or Found in Related Plant Genera

Compound NameCompound ClassPlant Source ExampleSource
Vicenin-2Flavonoid GlycosideGlycyrrhiza uralensis nih.gov
RutinFlavonoid GlycosideGlycyrrhiza uralensis nih.gov
IsovitexinC-GlycosylflavonoidDesmodium uncinatum unicam.itresearchgate.net
VitexinC-GlycosylflavonoidDesmodium uncinatum internationalscholarsjournals.comresearchgate.net
Uncinanone AIsoflavanoneDesmodium uncinatum unicam.itinternationalscholarsjournals.com
Uncinanone BIsoflavanoneDesmodium uncinatum unicam.itinternationalscholarsjournals.com
Uncinanone CIsoflavanoneDesmodium uncinatum unicam.itinternationalscholarsjournals.com
UncinacarpanPterocarpanDesmodium uncinatum unicam.it
IsoschaftosideC-GlycosylflavonoidDesmodium uncinatum nih.govmedchemexpress.com
HydnocarpinLignanDesmodium uncinatum researchgate.net
SpiraeamideDiterpenoid AlkaloidDesmodium uncinatum researchgate.net
MannitolSugar AlcoholDesmodium uncinatum researchgate.net

Advanced Methodologies for Isolation, Purification, and Structural Elucidation

Extraction Protocols for Uralenneoside from Plant Matrices

The initial and critical step in obtaining this compound is its extraction from the plant matrix. The choice of extraction protocol is determined by the physicochemical properties of the target compound and the nature of the plant material. This compound, a phenolic acid derivative, has been successfully extracted using both conventional and modern techniques. scielo.brresearchgate.net

Conventional solvent extraction, often referred to as solid-liquid extraction, remains a widely used method for obtaining this compound. This typically involves maceration, percolation, or Soxhlet extraction, where the plant material is exposed to a solvent or solvent mixture for a specified period. Common solvents for extracting polar phenolic compounds like this compound include ethanol (B145695), methanol (B129727), and aqueous mixtures of these alcohols. jmbfs.orgfrontiersin.orguminho.pt For instance, dried and powdered plant leaves can be extracted overnight with stirring using ethanol, aqueous ethanol (e.g., 50%), or water. frontiersin.org Another approach involves soaking powdered material in 96% ethanol for an extended period, such as 48 hours, followed by filtration. jmbfs.org

To enhance efficiency and reduce extraction time and solvent consumption, accelerated methods are often employed. Ultrasonic-Assisted Extraction (UAE) is a prominent example. royalsocietypublishing.org This technique uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. mdpi.commdpi.com A typical UAE protocol for compounds like this compound might involve sonicating the plant powder in an ethanol-water mixture (e.g., 66-70% ethanol) in a water bath at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 30 minutes), often repeated to maximize yield. royalsocietypublishing.orgmdpi.commdpi.com

Table 1: Comparison of Conventional and Accelerated Solvent Extraction Methods for this compound

Technique Typical Solvents Key Parameters Advantages Research Application

| Conventional Maceration | Ethanol, Methanol, Water, Aqueous Alcohol | Time: 24-48 hours Temperature: Room Temperature | Simple, low-cost setup | Extraction from pomegranate peels using 96% ethanol. jmbfs.org | | Ultrasonic-Assisted Extraction (UAE) | 50-80% Aqueous Methanol or Ethanol | Time: 15-30 minutes per cycle Temperature: 40-50°C Frequency: ~37 kHz | Reduced extraction time, lower solvent volume, increased efficiency | Extraction from Cistus incanus and Acer truncatum leaves. royalsocietypublishing.orgmdpi.com |

Contemporary Green Extraction Methodologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

In line with the principles of green chemistry, modern extraction techniques aim to minimize environmental impact. Supercritical Fluid Extraction (SFE) is a notable green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. scielo.br Supercritical CO2 is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. scielo.br

Due to its non-polar nature, pure supercritical CO2 has limited effectiveness for extracting polar compounds like this compound. scielo.brscielo.br However, its solvating power can be significantly enhanced by adding a small amount of a polar co-solvent, such as ethanol or methanol. scielo.br Another application of this technology is in the fractionation of primary extracts. For example, a hydroalcoholic extract containing this compound can be fractionated using supercritical CO2 as an antisolvent, which can selectively precipitate components based on their solubility, thus aiding in purification. scielo.brscielo.br While specific reports on Microwave-Assisted Extraction (MAE) for this compound are not prominent, UAE is frequently cited as an efficient and greener alternative to conventional methods. royalsocietypublishing.orgmdpi.com

Chromatographic and Non-Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. A multi-step purification strategy is therefore essential to isolate this compound.

Chromatography is the cornerstone of purification for natural products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most powerful and widely used techniques for the separation, quantification, and purification of this compound from complex extracts. nih.gov The methods typically employ reversed-phase columns (e.g., C18, C8) where this compound is separated based on its polarity. mdpi.comscielo.br A gradient elution system, commonly using a mixture of water (often acidified with formic or acetic acid) and a more non-polar organic solvent like acetonitrile (B52724) or methanol, is used to achieve high-resolution separation. mdpi.commdpi.comnih.gov UHPLC offers advantages over HPLC, including faster analysis times, better resolution, and lower solvent consumption, due to the use of columns with smaller particle sizes (<2 µm). mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE is a form of digital chromatography used for sample clean-up and fractionation prior to high-resolution analysis. nih.govsigmaaldrich.com The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Depending on the sorbent and solvent choices, interfering compounds can be retained on the cartridge while the analyte of interest passes through, or vice-versa. rsc.org For a polar compound like this compound, a reversed-phase sorbent (e.g., C18) can be used to retain non-polar impurities, or a normal-phase or ion-exchange sorbent could be employed for more targeted purification. nih.govscribd.com

Preparative Thin-Layer Chromatography (Prep TLC): For purifying small quantities (typically <100 mg) of a compound, preparative TLC is a viable option. rochester.educhemrxiv.org The crude extract is applied as a thin band onto a glass plate coated with a thick layer of silica (B1680970) gel. The plate is developed in a suitable solvent system, and the separated bands are visualized (e.g., under UV light). The silica band containing this compound is then physically scraped from the plate, and the compound is eluted from the silica using a polar solvent. rochester.edu

Table 2: Chromatographic Conditions for this compound Analysis

Technique Column Type Mobile Phase Example Detection Reference

| UHPLC | Agilent Eclipse Plus C8 (2.1 × 100 mm, 1.8 µm) | A: 0.1% Formic Acid in Water B: Acetonitrile (Gradient) | Q-Exactive Orbitrap MS | mdpi.com | | HPLC | Kinetex C18 (3.0 mm i.d., 100 mm, 2.6 μm) | A: Water B: Acetonitrile (Gradient) | ESI-MS/MS (QTOF) | scielo.brscielo.br | | UHPLC | Accucore C18 (150 × 2.1 mm, 2.6 µm) | A: 0.1% Formic Acid + 5% ACN in Water B: 0.1% Formic Acid + 5% Water in ACN (Gradient) | DAD-MS/MS | mdpi.com |

Ancillary Purification Methods (e.g., Crystallization, Filtration, Distillation)

These methods are often used as preliminary or final steps in the purification workflow.

Filtration: This is a fundamental step used after the initial extraction to remove solid plant debris and particulate matter from the liquid extract. frontiersin.orguminho.pt

Distillation: Low-pressure distillation, typically performed on a rotary evaporator, is widely used to gently remove extraction solvents from the crude extract, concentrating the non-volatile components, including this compound. jmbfs.orguminho.ptmdpi.com

Crystallization: As a final purification step for solid compounds, crystallization can yield highly pure material. The ability of this compound to be crystallized is indicated by its reported melting point of 185-187°C. foodb.ca This process involves dissolving the semi-purified compound in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the compound forms crystals, leaving impurities behind in the solution.

Comprehensive Spectroscopic and Spectrometric Characterization

Once isolated and purified, the definitive identification and structural elucidation of this compound are accomplished using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and elemental formula of this compound. foodb.ca When coupled with liquid chromatography (LC-MS), it allows for the analysis of the compound directly from complex mixtures. High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap analyzers, can provide highly accurate mass measurements, confirming the molecular formula (C12H14O8). mdpi.comnih.govmdpi.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragment ions to provide structural clues. scielo.brmdpi.com For this compound, common fragments are observed, which helps in its tentative identification. nih.govmdpi.comxml-journal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the complete chemical structure of a molecule. One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide information about the number and types of hydrogen and carbon atoms in the molecule. xml-journal.nethmdb.ca Two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) are then used to establish the connectivity between these atoms, allowing for the unambiguous assembly of the entire molecular structure. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: When connected to an HPLC system with a Diode Array Detector (DAD), UV-Vis spectroscopy provides a characteristic absorbance spectrum for this compound. royalsocietypublishing.orgnih.gov This spectrum is determined by the electronic transitions within the molecule's chromophores and can be used as a preliminary identification tool and to help select optimal wavelengths for chromatographic quantification. uminho.ptxml-journal.net

Table 3: Spectroscopic and Spectrometric Data for this compound

Technique Parameter Observed Value / Finding Reference
High-Resolution MS Molecular Formula C12H14O8 mdpi.com
High-Resolution MS [M-H]⁻ Ion (Negative Mode) m/z 285.06085 nih.gov
Tandem MS (MS/MS) Key Fragment Ions m/z 153, 152, 108 scribd.comnih.govmdpi.com
NMR Spectroscopy Data Type Predicted ¹H and ¹³C NMR spectra are available. Experimental confirmation is used for final structure proof. xml-journal.nethmdb.ca
Physicochemical Property Melting Point 185-187 °C foodb.ca

High-Resolution Mass Spectrometry for Structural Confirmation and Quantification

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a cornerstone for the identification and quantification of this compound in complex plant extracts.

HPLC-ESI-MS/MS, UHPLC-QTOF-MS/MS, and UHPLC-Q-Exactive Orbitrap MS:

These hyphenated techniques are instrumental in the analysis of this compound. Ultra-high-performance liquid chromatography (UHPLC) provides rapid and efficient separation of this compound from other phytochemicals within an extract. royalsocietypublishing.orgmdpi.com The separated compounds are then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is effective for ionizing polar molecules like this compound. nih.govresearchgate.net

Structural Confirmation: Tandem mass spectrometry (MS/MS) plays a crucial role in confirming the structure of this compound. In this process, the precursor ion corresponding to the mass-to-charge ratio (m/z) of this compound is isolated and fragmented to produce a characteristic pattern of product ions. For instance, in negative ionization mode, this compound often presents a pseudomolecular ion [M-H]⁻ at approximately m/z 285. nih.govoiccpress.comresearchgate.net Fragmentation of this ion yields specific product ions, such as those observed at m/z 153, 152, and 108, which correspond to distinct structural moieties of the molecule, aiding in its unambiguous identification. nih.govmdpi.com

Quantification: The high sensitivity and specificity of these methods allow for accurate quantification. Techniques like UHPLC-Q-Exactive Orbitrap MS, operating in either full scan or parallel reaction monitoring (PRM) mode, offer high resolution and mass accuracy, enabling the precise measurement of this compound even at low concentrations in complex matrices. mdpi.com

Table 1: Mass Spectrometric Data for this compound

Ionization ModePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Reference
Negative ESI285.06085153.01913 researchgate.net
Negative ESI285152, 108 nih.gov
Negative ESI285153, 267, 249, 231 mdpi.com

This table is interactive. Data can be sorted and filtered.

Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides critical information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of novel compounds. Although specific ¹H-NMR and ¹³C-NMR data for this compound are not extensively detailed in the provided search results, the general application of NMR in the phytochemical analysis of extracts containing this compound is mentioned. researchgate.netresearchgate.net For a definitive structural assignment of this compound, particularly if isolated as a pure compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to establish the precise connectivity of all atoms within the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule. In studies analyzing plant extracts containing this compound, FTIR is used to identify the characteristic vibrational bands of the constituent phytochemicals. researchgate.netmdpi.com For this compound, the FTIR spectrum would be expected to show absorption bands corresponding to hydroxyl (-OH) groups, aromatic rings (C=C stretching), and carbonyl (C=O) groups, consistent with its structure as a phenolic acid derivative. mdpi.com This technique is often used as a broader characterization tool for the entire extract. researchgate.net

Quantitative Analytical Validation: Calibration Curves and Detection/Quantification Limits

For accurate quantification of this compound, the analytical methods must be validated. This process typically involves the establishment of a calibration curve.

Calibration Curves: A calibration curve is generated by analyzing a series of standard solutions of known concentrations of a pure this compound reference standard. The instrument's response (e.g., peak area from LC-MS) is plotted against the concentration. This curve is then used to determine the concentration of this compound in unknown samples. For example, in quantitative studies of phenolic compounds, calibration curves for standards are routinely constructed to ensure accuracy, often demonstrating good linearity with a high coefficient of determination (R²). royalsocietypublishing.org

Detection and Quantification Limits: The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters for method validation. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. While specific LOD and LOQ values for this compound are not consistently reported across the search results, their determination is a standard and necessary step in the validation of any quantitative analytical method.

Compound Names Mentioned

Investigation of Biosynthetic Pathways and Enzymatic Mechanisms

Identification of Biosynthetic Precursors

Uralenneoside is structurally an ester composed of a protocatechuyl group and a β-D-xylopyranose sugar. This composition strongly suggests that its biosynthetic precursors are derived from the shikimate pathway and pentose (B10789219) phosphate (B84403) pathway, respectively.

Protocatechuic Acid: This dihydroxybenzoic acid is a well-known plant phenolic compound. Its biosynthesis can occur through several routes originating from the shikimate pathway. In many microorganisms and plants, chorismate, a key intermediate of the shikimate pathway, can be converted to 4-hydroxybenzoate (B8730719) by chorismate lyase. nih.govfrontiersin.org This 4-hydroxybenzoate can then be hydroxylated to form protocatechuic acid. Alternatively, in some organisms, protocatechuic acid can be synthesized from 3-dehydroshikimate, another intermediate of the shikimate pathway, through the action of 3-dehydroshikimate dehydratase. frontiersin.org Phenylalanine, a primary product of the shikimate pathway, can also serve as a precursor. Phenylalanine is first converted to p-coumarate, which can then undergo a series of reactions, including β-oxidation, to yield 4-hydroxybenzoate, a direct precursor to protocatechuic acid. researchgate.netnih.gov

Xylose: The xylose moiety of this compound is derived from the activated sugar nucleotide, UDP-xylose. The biosynthesis of UDP-xylose begins with glucose-6-phosphate, a central molecule in carbohydrate metabolism. Through a series of enzymatic steps, glucose-6-phosphate is converted to UDP-glucose. UDP-glucose dehydrogenase then oxidizes UDP-glucose to UDP-glucuronic acid. Finally, UDP-xylose synthase catalyzes the decarboxylation of UDP-glucuronic acid to form UDP-xylose. uga.edunih.gov This activated form of xylose is the donor substrate for glycosylation reactions.

Table 1: Key Biosynthetic Precursors of this compound

Precursor Metabolic Pathway Role in this compound Structure
Chorismate/Phenylalanine Shikimate Pathway Forms the protocatechuyl moiety

Enzymatic Catalysis: Role of Glycosyltransferases and Acyltransferases

The final step in the biosynthesis of this compound is the esterification of protocatechuic acid with xylose. This reaction is catalyzed by specific enzymes that ensure the correct linkage between the two precursors. While the specific enzyme responsible for this compound synthesis has not been definitively identified, based on the nature of the chemical bond formed, an acyltransferase is the most likely candidate.

Acyltransferases: These enzymes catalyze the transfer of an acyl group from a donor molecule to an acceptor. In the context of this compound biosynthesis, an acyltransferase would likely use an activated form of protocatechuic acid, such as protocatechuyl-CoA, as the donor and xylose (or a derivative) as the acceptor. The formation of protocatechuyl-CoA from protocatechuic acid would be catalyzed by a CoA ligase.

Glycosyltransferases: While glycosyltransferases are primarily known for forming glycosidic bonds (C-O, C-N, C-S, or C-C), the formation of an ester linkage with the anomeric carbon of a sugar is less common but not unprecedented. wikipedia.org A glycosyltransferase would utilize UDP-xylose as the sugar donor and protocatechuic acid as the acceptor. There is a known class of UDP-xylose-preferring glycosyltransferases. maxapress.comresearchgate.net However, the formation of an ester bond instead of a typical glycosidic bond would make this a mechanistically distinct enzyme.

Further research, including enzyme assays with plant extracts and gene identification through transcriptomics, is necessary to isolate and characterize the specific transferase involved in this compound biosynthesis.

Mechanisms of Regioselectivity and Contribution to Structural Diversity

Regioselectivity in enzymatic reactions is crucial for the synthesis of specific natural products and contributes significantly to the vast structural diversity observed in plant secondary metabolites. In the biosynthesis of this compound, regioselectivity is exhibited in the formation of the ester bond at the anomeric carbon (C-1) of the xylose sugar.

The precise positioning of the substrates within the enzyme's active site dictates the regioselectivity of the reaction. The amino acid residues lining the active site of the responsible transferase (either an acyltransferase or a specialized glycosyltransferase) would form specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with both the protocatechuic acid and xylose moieties. These interactions orient the substrates in a way that favors the nucleophilic attack of the C-1 hydroxyl group of xylose on the activated carboxyl group of protocatechuic acid.

The high degree of regioselectivity observed in natural product biosynthesis is a hallmark of enzymatic catalysis. Even minor changes in the amino acid sequence of an enzyme, particularly in the active site, can alter its regioselectivity, leading to the formation of different isomers or related compounds. This enzymatic plasticity is a key driver of the chemical diversity of natural products in different plant species. While this compound itself has a defined structure, the enzymes involved in its biosynthesis could potentially accept other phenolic acids or sugars as substrates, leading to the production of a range of related compounds in nature.

Synthetic Approaches and Structural Modification Strategies

Total Synthesis of Uralenneoside

The complete synthesis of a complex natural product like this compound from simple, commercially available starting materials is a significant challenge in organic chemistry. It serves as a platform for validating new synthetic methodologies and provides access to larger quantities of the compound for further study.

Retrosynthetic Analysis and Strategic Design in Natural Product Total Synthesis

A retrosynthetic analysis is the foundational step in planning the total synthesis of a natural product. This process involves mentally deconstructing the target molecule into simpler, more readily available precursors. For a molecule with the complexity of this compound, this analysis would likely identify key disconnections and strategic bonds to be formed. The strategic design would aim to control stereochemistry and install functional groups in a highly efficient and convergent manner. Key considerations in the retrosynthetic design for this compound would include the stereoselective formation of its glycosidic linkages and the construction of its aglycone core.

Development of Novel Methodologies and Catalytic Transformations in this compound Synthesis

The synthesis of a molecule like this compound often necessitates the development of new chemical reactions or the application of existing methods in innovative ways. The pursuit of its total synthesis could drive the discovery of novel catalytic transformations for reactions such as stereoselective glycosylations, cross-coupling reactions to assemble the core structure, and efficient functional group interconversions. The development of such methodologies would not only facilitate the synthesis of this compound but also contribute valuable tools to the broader field of organic synthesis.

Semi-synthetic Derivatization and Analogue Generation

Starting from the natural product itself or a late-stage synthetic intermediate, semi-synthesis allows for the creation of a diverse range of analogues. This approach is often more practical than total synthesis for exploring structure-activity relationships.

Chemical Modification Strategies from Natural Precursors

This compound, once isolated from its natural source, can serve as a scaffold for chemical modification. Strategies would involve selectively targeting its various functional groups, such as hydroxyl groups, for derivatization. Techniques like acylation, alkylation, and glycosylation at specific positions could be employed to generate a library of derivatives. These modifications can profoundly impact the molecule's physical, chemical, and biological properties.

Exploration of Structural Analogues for Modulation of Biological Activities

The synthesis of structural analogues of this compound is a key strategy to understand and potentially enhance its biological profile. By systematically altering different parts of the molecule—such as the sugar moieties or the aglycone core—researchers can probe the specific structural features responsible for its activity. This exploration can lead to the identification of analogues with improved potency, selectivity, or pharmacokinetic properties. The insights gained from these studies are invaluable for the design of new therapeutic agents.

Elucidation of in Vitro Biological Activities and Molecular Mechanisms

Enzyme Inhibition Kinetics and Mechanisms

The capacity of Uralenneoside-containing extracts to inhibit key enzymes related to various health conditions has been a subject of significant research. Phenolic compounds, as a class, are recognized for their potential to interact with and modulate the activity of various enzymes, a bioactivity attributed to their specific chemical structures. mdpi.com

Inhibitors of acetylcholinesterase and butyrylcholinesterase are critical in the management of neurodegenerative disorders such as Alzheimer's disease, as they help to increase the concentration of the neurotransmitter acetylcholine. mdpi.comnih.gov Studies on plant extracts containing this compound have demonstrated notable inhibitory effects on these enzymes.

Extracts from Limonium spathulatum were found to be more effective against BChE than AChE. researchgate.netfrontiersin.org Specifically, the hydroethanolic and water extracts showed BChE inhibition with IC50 values of 0.03 mg/mL and 0.06 mg/mL, respectively. researchgate.netfrontiersin.org Similarly, an extract from Gaultheria pumila berries, which also contains this compound, exhibited moderate inhibitory activity against both AChE and BChE, with IC50 values of 7.7 ± 0.3 µg/mL and 34.5 ± 0.5 µg/mL, respectively. researchgate.net Extracts from Cistus species containing this compound have also been reported to inhibit these cholinesterases. nih.govtubitak.gov.tr Conversely, research on extracts from Frankenia laevis, where this compound was also identified, did not show significant AChE or BChE inhibition under the tested conditions. semanticscholar.org

Table 1: Inhibitory Activity of this compound-Containing Extracts on AChE and BChE
Plant SourceEnzymeInhibitory Concentration (IC50)
Limonium spathulatum researchgate.netfrontiersin.orgAChELess effective than BChE
BChE0.03 mg/mL (hydroethanolic extract)
Gaultheria pumila researchgate.netAChE7.7 ± 0.3 µg/mL
BChE34.5 ± 0.5 µg/mL
Frankenia laevis semanticscholar.orgAChENot significant
BChENot significant

Inhibition of α-glucosidase, an enzyme located in the small intestine, is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. frontiersin.org By slowing the breakdown of carbohydrates, these inhibitors can control the absorption of glucose. frontiersin.org

Extracts containing this compound have demonstrated significant α-glucosidase inhibitory potential. A hydroethanolic extract of Limonium spathulatum showed a potent inhibitory capacity with an IC50 value of 0.04 mg/mL, which was notably stronger than the positive control, acarbose (B1664774) (IC50 = 3.14 mg/mL). researchgate.netmdpi.comresearchgate.net Furthermore, a dichloromethane (B109758) extract from Frankenia laevis also exhibited the ability to inhibit α-glucosidase, with a reported EC50 of 0.52 mg/mL. semanticscholar.org

Table 2: α-Glucosidase Inhibitory Activity of this compound-Containing Extracts
Plant SourceExtract TypeInhibitory Concentration (IC50/EC50)Reference Compound (Acarbose)
Limonium spathulatum researchgate.netmdpi.comresearchgate.netHydroethanolic0.04 mg/mL3.14 mg/mL
Frankenia laevis semanticscholar.orgDichloromethane0.52 mg/mLN/A

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating skin hyperpigmentation and preventing browning in the food industry. researchgate.netmdpi.com The inhibitory effect of phenolic compounds on tyrosinase is often linked to the number and position of hydroxyl groups on their aromatic rings. mdpi.com

Studies have shown that extracts containing this compound can inhibit tyrosinase. An ethanol (B145695) extract of Limonium spathulatum demonstrated the most effective tyrosinase inhibition with an IC50 value of 0.34 mg/mL. researchgate.netmdpi.com An extract from Gaultheria pumila berries also showed moderate inhibition of tyrosinase, with an IC50 value of 3.3 ± 0.2 µg/mL. researchgate.net

Table 3: Tyrosinase Inhibitory Activity of this compound-Containing Extracts
Plant SourceInhibitory Concentration (IC50)
Limonium spathulatum researchgate.netmdpi.com0.34 mg/mL (ethanol extract)
Gaultheria pumila researchgate.net3.3 ± 0.2 µg/mL

Pancreatic lipase (B570770) inhibitors are an important therapeutic strategy for managing obesity, as they function by reducing the absorption of dietary fats. mdpi.com However, in vitro studies conducted on extracts from Limonium spathulatum, which have been confirmed to contain this compound, showed that the tested samples did not inhibit lipase activity. researchgate.netmdpi.comresearchgate.net This indicates a degree of selectivity in the enzymatic inhibition profile of the constituents within these extracts.

Antioxidant Properties and Radical Scavenging Activities

Phenolic compounds are well-regarded for their antioxidant capabilities, which include neutralizing free radicals and chelating metal ions. mdpi.comnih.gov this compound, as a phenolic acid derivative, has been associated with the antioxidant properties of the plant extracts in which it is found. researchgate.net

The antioxidant potential of this compound-containing extracts is commonly evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govfrontiersin.org These tests measure the ability of an antioxidant to donate an electron or hydrogen atom to neutralize these stable radicals. arabjchem.org

A variety of plant extracts containing this compound have demonstrated significant activity in these assays. For instance, a methanol (B129727) extract of Pistacia terebinthus leaves showed potent antioxidant capacity, with ABTS and DPPH values of 3.29 mmol TE/g and 2.06 mmol TE/g, respectively. researchgate.net An aqueous extract of Apium graveolens (celery) recorded an IC50 value of 34.52 µg/mL in the ABTS assay and 930.8 µg/mL in the DPPH assay. nih.govresearchgate.net An extract from Gaultheria pumila berries also showed a strong DPPH scavenging effect with an IC50 of 92.8 ± 0.1 µg/mL. researchgate.net

Table 4: Radical Scavenging Activity of this compound-Containing Extracts
Plant SourceAssayResult
Pistacia terebinthus researchgate.netABTS3.29 mmol TE/g
DPPH2.06 mmol TE/g
Apium graveolens nih.govresearchgate.netABTSIC50: 34.52 µg/mL
DPPHIC50: 930.8 µg/mL
Gaultheria pumila researchgate.netDPPHIC50: 92.8 ± 0.1 µg/mL

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess the antioxidant capacity of a substance by measuring its ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. nih.gov While data on pure this compound is not available, various studies have quantified the FRAP activity of extracts known to contain this compound.

For instance, a methanolic extract from the leaves of Pistacia terebinthus, which contains this compound, demonstrated a FRAP value of 1.62 mmol Trolox Equivalents (TE)/g. researchgate.net Similarly, an extract from Gaultheria pumila berries reported a FRAP value of 134.1 ± 0.1 μmol Trolox equivalents/g. nih.gov A study on a polyphenol-enriched extract of Egyptian celery (Apium graveolens) found that its dichloromethane (DCM) fraction, also containing this compound, possessed a FRAP value of 233.47 ± 15.14 μM Trolox equivalents/mg. researchgate.netmdpi.com These findings suggest that plant extracts containing this compound contribute to antioxidant effects by reducing ferric ions, although the specific contribution of this compound itself to this activity is not isolated. nih.gov

Table 1: FRAP Activity of Plant Extracts Containing this compound

Plant Source Extract/Fraction FRAP Value Reference
Pistacia terebinthus (leaves) Methanol Extract 1.62 mmol TE/g researchgate.net
Gaultheria pumila (berries) Fruit Extract 134.1 ± 0.1 µmol TE/g nih.gov
Cistus salviifolius (leaves) Methanolic Extract 459.34 mg TE/g tubitak.gov.tr

Metal Ion Chelation Mechanisms

Metal ion chelation is a crucial antioxidant mechanism, preventing the formation of highly reactive hydroxyl radicals through Fenton-type reactions. Chelating agents are compounds that can form two or more coordinate bonds with a single central metal ion, creating a stable, ring-like structure known as a chelate. wikipedia.orgshivajichk.ac.in Phenolic compounds, due to their chemical structure, can act as effective metal chelators. mdpi.com

The metal chelating potential of extracts containing this compound has been demonstrated. A methanol extract of Pistacia terebinthus leaves showed a metal chelating activity of 65.65 mg EDTA Equivalents/g. researchgate.net Furthermore, a total aqueous extract of Apium graveolens, in which this compound was identified, exhibited metal chelation activity with a half-maximal inhibitory concentration (IC50) of 246.6 ± 5.78 µg/mL. researchgate.netmdpi.com This mechanism involves the binding of metal ions like iron (Fe²⁺) and copper (Cu²⁺) by the chelating agent, rendering them inactive and unable to participate in oxidative processes. frontiersin.orgnih.gov

Investigation of Cellular Targets and Molecular Pathways

Beyond general antioxidant assays, research has begun to explore the effects of this compound-containing extracts on specific cellular and molecular targets, revealing potential for anti-proliferative, antimicrobial, and cytoprotective functions.

In Vitro Anti-proliferative Effects on Mammalian Cell Lines

An extract from Gaultheria pumila berries, containing this compound, was reported to have scarce anti-proliferative potential against a panel of human cancer cell lines, including A549 (lung), HBL-100 (breast), HeLa (cervical), SW1573 (lung), T-47D (breast), and WiDr (colon). nih.govresearchgate.net In contrast, methanolic extracts from Helianthemum lippii, also containing this compound, showed more pronounced activity against HCT116 colon cancer cells, with IC50 values of 80 and 100 µg/mL. unipa.it A lipophilic extract from Chromolaena odorata leaves, where this compound was also detected, inhibited the proliferation of HepG2 liver cancer cells. arabjchem.org

Table 2: Anti-proliferative Activity of Plant Extracts Containing this compound

Plant Source Extract Type Cell Line Activity (IC50) Reference
Helianthemum lippii Methanol Extract HCT116 (Colon) 80 µg/mL unipa.it
Helianthemum lippii Methanol Extract HCT116 (Colon) 100 µg/mL unipa.it
Chromolaena odorata Crude Ethanol Extract HepG2 (Liver) 23.44 µg/mL arabjchem.org

Antimicrobial and Anti-biofilm Potentials

This compound has been noted for its potential antimicrobial activity. unipa.it Studies on extracts containing this compound have shown inhibitory effects against various pathogenic microbes.

An extract from Apium graveolens demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) of 1250 µg/mL for the total aqueous extract and 2500 µg/mL for the dichloromethane fraction. mdpi.com Notably, this extract did not show activity against the fungus Candida albicans. mdpi.com Conversely, extracts from Helianthemum lippii were found to inhibit biofilm formation by E. faecalis, E. coli, and C. albicans. unipa.it Specifically, a petroleum ether extract of H. lippii was most effective against C. albicans biofilm, with a 50% biofilm inhibition concentration (BIC50) of 174.2 µg/mL. unipa.it

Table 3: Antimicrobial and Anti-biofilm Activity of Plant Extracts Containing this compound

Plant Source Extract/Fraction Target Microbe Activity Type Result Reference
Apium graveolens Total Aqueous Extract Staphylococcus aureus Antibacterial MIC: 1250 µg/mL mdpi.com
Apium graveolens Total Aqueous Extract Escherichia coli Antibacterial MIC: 1250 µg/mL mdpi.com
Helianthemum lippii Petroleum Ether Extract Candida albicans Anti-biofilm BIC50: 174.2 µg/mL unipa.it

Cytoprotective Mechanisms Against Oxidative Stress Induction

Extracts containing this compound have shown the ability to protect cells from damage induced by oxidative stress. A study using an extract from Desmodium tortuosum demonstrated a dose-dependent cytoprotective effect in both endothelial (EA.hy926) and neuronal-like (SH-SY5Y) cells subjected to chemically-induced oxidative stress. researchgate.netnih.gov

Further mechanistic insight comes from a study on an extract of Ehretia tinifolia (ETME), which also contains this compound. nih.gov This extract was shown to protect mouse Kupffer cells from oxidative stress by activating the Nrf2/HO-1 signaling pathway. nih.gov Heme oxygenase-1 (HO-1) is an inducible enzyme with a recognized cytoprotective role against oxidative stress. nih.gov The activation of this pathway suggests a mechanism by which this compound-containing extracts may augment the cell's own antioxidant defenses. nih.gov

Modulation of Inflammatory Signaling Pathways (e.g., TLR4/PI3K/Akt/NF-κB Axis)

Chronic inflammation is linked to numerous diseases, and the modulation of key signaling pathways is a major area of therapeutic research. caldic.com The nuclear factor kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. mdpi.com Research on an extract of Ehretia tinifolia containing this compound has provided evidence of its anti-inflammatory effects. nih.gov

In lipopolysaccharide (LPS)-stimulated mouse Kupffer cells, the E. tinifolia extract inhibited key steps in the NF-κB activation cascade. nih.gov Specifically, it was found to suppress the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.gov Since LPS is a known activator of Toll-like receptor 4 (TLR4), these findings suggest that the extract may interfere with the TLR4-mediated inflammatory pathway. nih.gov While this study highlights a promising anti-inflammatory mechanism for the extract, the authors note that specific studies on the isolated this compound are needed to clarify its individual contribution to these effects. nih.gov

Structure Activity Relationship Sar Profiling of Uralenneoside and Its Analogues

Identification of Pharmacophoric Elements and Structural Determinants of Activity

The chemical structure of uralenneoside, a glycoside of a p-hydroxybenzoic acid ester, contains several key functional groups that are likely to be the primary pharmacophoric elements responsible for its bioactivity. These include the phenolic hydroxyl group, the aromatic ring, the ester linkage, and the glycosidic moiety. The interplay of these features dictates the compound's antioxidant, enzyme inhibitory, and other biological properties.

The phenolic hydroxyl group and the aromatic ring are fundamental to the antioxidant activity of many phenolic compounds. nih.gov The hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxyl radical is stabilized by the resonance of the aromatic ring. The position and number of hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity. For many phenolic acids, a higher number of hydroxyl groups correlates with increased antioxidant activity. uc.pt

The ester group and its alkyl chain length play a critical role in modulating the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and interact with biological targets. uc.pt Studies on parabens (p-hydroxybenzoic acid esters) have shown that the length of the alkyl side chain influences their antimicrobial and histamine-releasing activities, with an optimal chain length often observed for maximal effect. nih.govjst.go.jp For instance, in a series of parabens, octylparaben demonstrated the highest histamine-releasing activity from mast cells, with activity decreasing for both shorter and longer alkyl chains. nih.gov This suggests that an appropriate balance of hydrophilicity and lipophilicity is necessary for biological activity.

The glycosidic moiety significantly impacts the water solubility and bioavailability of this compound. Glycosylation can also influence the compound's interaction with specific enzymes and receptors. In some cases, the sugar moiety can be cleaved by enzymes in vivo, releasing the active aglycone. The nature of the sugar and the anomeric configuration of the glycosidic bond can also affect biological activity. nih.gov

Computational pharmacophore modeling can help identify the essential three-dimensional arrangement of these chemical features required for biological activity. nih.gov For a compound like this compound, a pharmacophore model would likely include a hydrogen bond donor (the phenolic -OH), a hydrogen bond acceptor (the carbonyl of the ester and hydroxyls of the sugar), and an aromatic ring feature.

Table 1: Key Pharmacophoric Elements of this compound and Their Putative Roles

Pharmacophoric ElementPutative Role in Biological ActivitySupporting Evidence from Related Compounds
Phenolic Hydroxyl Group Key for antioxidant activity through hydrogen donation to free radicals. nih.govThe number and position of hydroxyl groups on the aromatic ring of phenolic acids directly correlate with their antioxidant potential. uc.pt
Aromatic Ring Stabilizes the phenoxyl radical formed during antioxidant action through resonance. nih.govA core feature of all phenolic antioxidants, enabling the delocalization of the unpaired electron.
Ester Linkage & Alkyl Chain Modulates lipophilicity, affecting cell membrane permeability and interaction with targets. uc.ptIn parabens, the length of the alkyl ester chain dictates the potency of antimicrobial and other biological effects. nih.govjst.go.jp
Glycosidic Moiety Influences water solubility, bioavailability, and potential for targeted delivery or prodrug activation. nih.govThe type and position of glycosylation in flavonoids and other phenolics can alter their enzyme inhibitory and antioxidant activities. nih.gov

Comparative SAR Analysis of Naturally Occurring and Semi-synthesized Analogues

A comparative analysis of the structure-activity relationships of naturally occurring and potential semi-synthetic analogues of this compound can provide a deeper understanding of how structural modifications impact its biological profile. While there is a lack of studies on semi-synthesized this compound analogues, we can infer potential trends from related compounds.

Naturally Occurring Analogues:

Semi-synthesized Analogues:

Based on the identified pharmacophoric elements, several semi-synthetic analogues of this compound could be proposed to probe the SAR and potentially enhance its activity.

Modification of the Ester Alkyl Chain: Synthesizing a series of this compound analogues with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, octyl) at the ester position would be a direct way to investigate the influence of lipophilicity on its biological activities. It is plausible that an optimal chain length exists for specific activities, similar to what is observed for parabens. nih.gov

Alteration of the Aromatic Ring Hydroxylation: Introducing additional hydroxyl groups onto the p-hydroxybenzoic acid ring would likely enhance the antioxidant activity. For example, converting the p-hydroxybenzoyl moiety to a protocatechuoyl (3,4-dihydroxybenzoyl) or galloyl (3,4,5-trihydroxybenzoyl) moiety would be expected to increase radical scavenging ability. uc.pt

Variation of the Glycosidic Moiety: Replacing the glucose moiety with other sugars (e.g., rhamnose, arabinose) or changing the glycosidic linkage could affect the compound's solubility, metabolic stability, and interaction with specific enzymes. Studies on other phenolic glycosides have shown that such modifications can significantly alter bioactivity. nih.gov

Esterification of the Sugar Hydroxyls: Acylating the free hydroxyl groups of the sugar moiety with various functional groups could create prodrugs with altered pharmacokinetic properties or even new biological activities.

Table 2: Comparative SAR of Potential this compound Analogues

Compound Structural Modification from this compound Expected Impact on Activity Rationale
This compound (Reference) - Baseline antioxidant and enzyme inhibitory activity. -
Aglycone of this compound Removal of the glycosidic moiety. Likely decreased water solubility but potentially increased membrane permeability. Activity may increase or decrease depending on the target. The sugar moiety impacts pharmacokinetics and for some targets may be crucial for binding.
Propyl this compound Change in the ester alkyl group from the natural form to a propyl group. Potentially altered lipophilicity and bioactivity. May show increased or decreased activity based on the optimal chain length for a specific target. uc.pt Lipophilicity is a key determinant of cell uptake and target interaction. uc.pt
Galloyl-glycoside Analogue Replacement of the p-hydroxybenzoyl group with a galloyl group. Significantly increased antioxidant activity. uc.pt The number of phenolic hydroxyl groups is directly related to radical scavenging capacity. uc.pt
Rhamnoside Analogue Replacement of the glucose moiety with rhamnose. Altered solubility, bioavailability, and potentially different interactions with glycosidases and biological targets. nih.gov The nature of the sugar can influence the pharmacokinetic and pharmacodynamic properties of glycosides. nih.gov

Challenges and Future Directions in Uralenneoside Research

Innovations in Extraction, Purification, and Analytical Methodologies

The journey from a natural source to a purified, well-characterized compound like Uralenneoside is fraught with challenges that necessitate continuous innovation. Traditional methods of extraction, while foundational, are often being replaced by more efficient and environmentally friendly techniques. sciltp.com Future research will likely focus on optimizing advanced extraction methods such as supercritical fluid extraction and microwave-assisted extraction to improve the yield and purity of this compound from various plant matrices. sciltp.com

A significant hurdle in natural product research is the rapid identification of known compounds to avoid redundant isolation efforts, a process known as dereplication. dypvp.edu.in High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly techniques like UHPLC-Q-Exactive Orbitrap MS and UPLC-ESI-QTOF-MS, have become indispensable for the analysis of complex mixtures and the tentative identification of compounds like this compound in plant extracts. mdpi.comscielo.brmdpi.com These methods provide high-resolution data, enabling the accurate determination of molecular formulas and fragmentation patterns, which are crucial for structural elucidation. scielo.brmdpi.com

Comprehensive Elucidation of Biosynthetic Pathways

Understanding how plants synthesize this compound is fundamental to unlocking its full potential. This compound is a phenolic acid derivative, and its biosynthesis is likely linked to the broader phenylpropanoid and shikimate acid pathways, which are responsible for producing a vast array of secondary metabolites in plants. biozoojournals.romdpi.comwikipedia.org These pathways begin with primary metabolites and, through a series of enzymatic reactions, generate complex molecules like flavonoids and other phenolics. biotech-asia.orgsci-hub.se

The biosynthesis of related flavonoid glycosides offers clues. This process involves the action of glycosyltransferases, which attach sugar moieties to a flavonoid backbone, thereby increasing their solubility and stability. biotech-asia.org The specific enzymes and regulatory genes controlling the final steps of this compound formation remain to be identified. Future research will need to employ a combination of genomics, transcriptomics, and metabolomics to unravel the complete biosynthetic pathway. Identifying the specific genes and enzymes involved could pave the way for metabolic engineering to enhance this compound production in plants or to produce it in microbial systems. nih.gov

Advancement of Efficient Synthetic Strategies for this compound and its Analogues

While isolation from natural sources is a primary method for obtaining this compound, chemical synthesis offers the potential for a more controlled and scalable supply. The synthesis of complex natural products, especially glycosides, is often a multi-step and challenging process. For flavonoid glycosides, chemoenzymatic approaches have shown promise, utilizing enzymes like lipases for regioselective reactions, which can simplify the synthetic route and improve yields. nih.govacs.orgnih.gov

In-depth Characterization of Molecular Mechanisms and Cellular Interaction Networks

Preliminary studies have indicated that this compound possesses antioxidant and enzyme inhibitory properties. biozoojournals.roresearchgate.netresearchgate.netresearchgate.net However, a detailed understanding of its molecular mechanisms of action is still in its infancy. Future research must move beyond broad activity screening to pinpoint the specific cellular targets and signaling pathways that this compound modulates.

For instance, its antioxidant activity may involve direct radical scavenging or the upregulation of endogenous antioxidant defense systems. mdpi.com Its enzyme inhibitory potential needs to be explored against a wider range of enzymes implicated in various diseases. researchgate.net For example, extracts containing this compound have shown inhibitory activity against enzymes like α-glucosidase and cholinesterases, suggesting potential applications in managing diabetes and neurodegenerative diseases. researchgate.netnih.gov

Molecular docking studies can provide initial insights into the potential binding of this compound to target proteins. peerj.com Subsequent in vitro and in vivo experiments using cell lines and animal models are necessary to validate these computational predictions and to understand the compound's effects in a biological context. nih.govnih.gov Network pharmacology approaches could also be employed to map the complex interactions between this compound and multiple cellular targets, providing a more holistic view of its mechanism of action. peerj.com

Prospecting for Novel Biological Applications and Therapeutic Potentials

The known antioxidant and enzyme inhibitory activities of this compound provide a strong foundation for exploring its therapeutic potential in a variety of diseases. biozoojournals.roresearchgate.netresearchgate.netresearchgate.net Oxidative stress and enzymatic dysregulation are common underlying factors in many chronic conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. nih.govnih.gov

Future research should systematically evaluate the efficacy of this compound in preclinical models of these diseases. For example, its ability to protect cells from oxidative damage could be beneficial in neurodegenerative conditions where neuronal cells are particularly vulnerable. nih.gov Its anti-inflammatory properties, suggested by studies on extracts containing the compound, warrant further investigation for treating inflammatory disorders. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Uralenneoside from natural sources while ensuring purity and yield?

  • Use chromatographic techniques (e.g., HPLC, column chromatography) combined with solvent partitioning to isolate this compound. Validate purity via NMR and mass spectrometry, ensuring reproducibility by documenting solvent systems and column parameters (e.g., stationary phase, flow rates) .
  • Include comparative tables for solvent efficiency (e.g., ethanol vs. methanol extraction yields) and purity thresholds across isolation methods .

Q. Which spectroscopic and crystallographic methods are critical for elucidating this compound’s molecular structure?

  • Combine 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for functional group analysis and stereochemistry. X-ray crystallography confirms 3D structure, while IR spectroscopy validates bond vibrations. Cross-reference data with known analogs to resolve ambiguities .
  • Provide spectral comparison tables (e.g., δ-values for key protons) and crystallographic parameters (e.g., unit cell dimensions) .

Q. How should researchers design initial bioactivity assays to evaluate this compound’s pharmacological potential?

  • Prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to hypothesized targets (e.g., cancer, inflammation). Standardize protocols (e.g., IC₅₀ calculations) and include positive/negative controls. Use dose-response curves to establish potency thresholds .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological effects across studies be systematically addressed?

  • Conduct meta-analyses of existing datasets to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols, using statistical tools (e.g., ANOVA) to quantify variability. Publish raw data in supplementary materials to enable cross-validation .
  • Example table: Comparative IC₅₀ values across studies, highlighting methodological differences (e.g., incubation time, solvent carriers) .

Q. What computational strategies are effective for predicting this compound’s target interactions and structure-activity relationships (SAR)?

  • Apply molecular docking (e.g., AutoDock Vina) to screen protein targets, validated by MD simulations for binding stability. Use QSAR models to correlate structural motifs (e.g., glycosylation patterns) with bioactivity. Cross-validate predictions with experimental mutagenesis data .

Q. How can synthetic pathways for this compound be optimized to enhance scalability while minimizing side reactions?

  • Employ Design of Experiments (DoE) to test reaction parameters (e.g., temperature, catalysts). Monitor intermediates via LC-MS and optimize protecting group strategies. Compare yields and byproduct profiles across synthetic routes .

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action in complex biological systems?

  • Use multi-omics approaches (transcriptomics, proteomics) to identify pathway perturbations. Combine knockdown/knockout models (e.g., CRISPR) with phenotypic assays to validate target engagement. Include dose-time-response matrices to dissect dynamic effects .

Q. How can researchers assess this compound’s long-term stability and degradation profiles under varying storage conditions?

  • Conduct accelerated stability studies (ICH guidelines) with HPLC quantification of degradation products. Analyze temperature/humidity effects using Arrhenius models. Publish degradation kinetics (e.g., t₉₀ values) and impurity profiles in supplementary datasets .

Methodological Guidelines

  • Data Presentation : Use tables to compare experimental parameters (e.g., extraction yields, IC₅₀ values) and figures for structural/mechanistic insights (e.g., docking poses, metabolic pathways) .
  • Reproducibility : Document detailed protocols in supplementary materials, including instrument settings and statistical codes .
  • Ethical Compliance : Ensure bioactivity studies adhere to institutional ethics guidelines, particularly for in vivo models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.